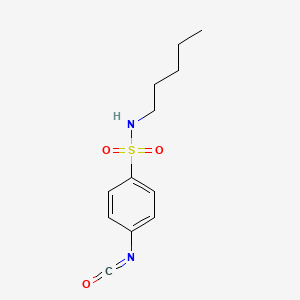







|
REACTION_CXSMILES
|
ClC([O:4][C:5](Cl)(Cl)Cl)=O.[CH2:9]([NH:14][S:15]([C:18]1[CH:23]=[CH:22][C:21]([NH2:24])=[CH:20][CH:19]=1)(=[O:17])=[O:16])[CH2:10][CH2:11][CH2:12][CH3:13]>C(#N)C>[CH2:9]([NH:14][S:15]([C:18]1[CH:19]=[CH:20][C:21]([N:24]=[C:5]=[O:4])=[CH:22][CH:23]=1)(=[O:17])=[O:16])[CH2:10][CH2:11][CH2:12][CH3:13]
|


|
Name
|
|
|
Quantity
|
135 μL
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.572 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC)NS(=O)(=O)C1=CC=C(C=C1)N
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the solvent removed at reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
immediately used without further purification in the next reaction
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CCCC)NS(=O)(=O)C1=CC=C(C=C1)N=C=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |